molecular formula C14H12INO2 B14171282 N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide CAS No. 6184-03-8

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide

Cat. No.: B14171282
CAS No.: 6184-03-8
M. Wt: 353.15 g/mol
InChI Key: PLOHQIDZFZEOFW-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a hydroxymethyl group attached to the phenyl ring and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(hydroxymethyl)aniline and 4-iodobenzoic acid.

    Amide Formation: The 2-(hydroxymethyl)aniline reacts with 4-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted benzamides can be formed.

    Oxidation Products: Oxidation of the hydroxymethyl group yields the corresponding carboxylic acid.

    Reduction Products: Reduction of the hydroxymethyl group results in the formation of a methyl group.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is unique due to the presence of both the hydroxymethyl and iodine functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical modifications and interactions in various research fields.

Properties

CAS No.

6184-03-8

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide

InChI

InChI=1S/C14H12INO2/c15-12-7-5-10(6-8-12)14(18)16-13-4-2-1-3-11(13)9-17/h1-8,17H,9H2,(H,16,18)

InChI Key

PLOHQIDZFZEOFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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